molecular formula C15H9NO4 B15181679 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione CAS No. 94088-73-0

6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione

Cat. No.: B15181679
CAS No.: 94088-73-0
M. Wt: 267.24 g/mol
InChI Key: NKKHMOVEDDICJL-UHFFFAOYSA-N
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Description

6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione is a complex organic compound characterized by its unique structure, which includes a nitro group and a dibenzo cycloheptene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione typically involves multi-step organic reactions. One common method starts with the nitration of dibenzo(a,c)cycloheptene, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Higher-order dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Similar structure but with different positioning of the nitro group.

    6-Amino-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Reduction product of the nitro compound.

    6-Chloro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Halogenated derivative.

Uniqueness

6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione is unique due to the presence of both a nitro group and a dione functionality, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

94088-73-0

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

9-nitrotricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione

InChI

InChI=1S/C15H9NO4/c17-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15(18)13(14)16(19)20/h1-8,13H

InChI Key

NKKHMOVEDDICJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C(C2=O)[N+](=O)[O-]

Origin of Product

United States

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